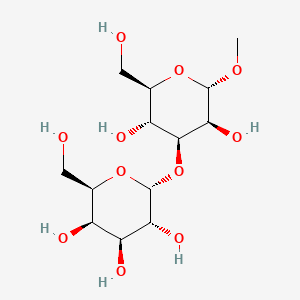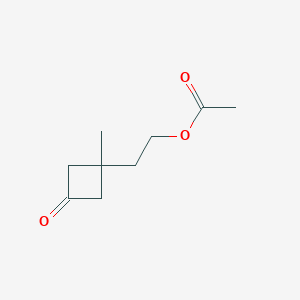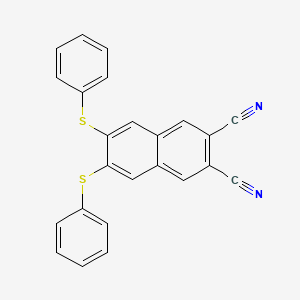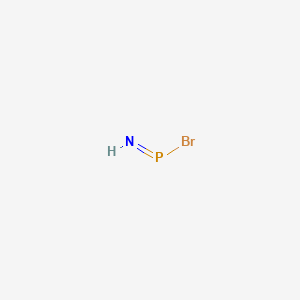![molecular formula C10H7F5O B14294498 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene CAS No. 114746-33-7](/img/structure/B14294498.png)
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and an allyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorophenol with an allyl halide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pentafluorophenol acts as a nucleophile, displacing the halide from the allyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Amino or thio-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated benzene ring which imparts desirable properties like chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene
- 1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol
Comparison: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of five fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to similar compounds. The fluorine atoms increase the compound’s electronegativity and chemical stability, making it more resistant to degradation and reactive under specific conditions. This uniqueness makes it valuable in applications requiring high chemical resistance and stability.
Eigenschaften
CAS-Nummer |
114746-33-7 |
|---|---|
Molekularformel |
C10H7F5O |
Molekulargewicht |
238.15 g/mol |
IUPAC-Name |
1-but-3-enoxy-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H7F5O/c1-2-3-4-16-10-8(14)6(12)5(11)7(13)9(10)15/h2H,1,3-4H2 |
InChI-Schlüssel |
TYXFLHIYJMXMJI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)





![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)


![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)


